CBT-1 -

CBT-1

Catalog Number: EVT-256367
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CBT is a MDR modulator, is also a naturally-occurring, orally bioavailable bisbenzylisoquinoline plant alkaloid with potential chemosensitization activity. MDR modulator CBT-1 binds to and inhibits the MDR efflux pump P-glycoprotein (P-gp), which may inhibit the efflux of various chemotherapeutic agents from tumor cells and reverse P-gp-mediated tumor cell MDR. P-gp is a transmembrane ATP-binding cassette (ABC) transporter and is overexpressed by some multidrug resistant tumors.
Source and Classification

CBT-I is classified under psychological interventions for sleep disorders and is distinguished from pharmacological treatments. It encompasses various components such as cognitive therapy, sleep restriction, stimulus control, and sleep hygiene education. Research indicates that CBT-I not only improves sleep quality but also addresses underlying psychological factors contributing to insomnia .

Synthesis Analysis

Methods of Synthesis

The synthesis of CBT-I typically involves systematic reviews and meta-analyses of randomized controlled trials. These studies assess the effectiveness of different CBT-I components in improving sleep metrics such as sleep onset latency, total sleep time, and wake after sleep onset. Data from these trials are extracted and analyzed using statistical software to derive standardized mean differences, confidence intervals, and effect sizes .

Technical Details

Molecular Structure Analysis

While CBT-I does not have a molecular structure in the traditional sense associated with chemical compounds, its components can be considered in terms of their psychological constructs. Each element of CBT-I (e.g., cognitive restructuring, behavioral interventions) can be seen as a 'component' that interacts within the therapeutic framework.

Data on Components

  • Cognitive Restructuring: Involves identifying and challenging negative thoughts related to sleep.
  • Behavioral Interventions: Include stimulus control and sleep restriction techniques aimed at reinforcing healthy sleep patterns.
Chemical Reactions Analysis
  • Cognitive Restructuring: Patients may initially resist changing their thought patterns but often report significant improvements in anxiety levels related to sleep.
  • Behavioral Techniques: Implementation may lead to immediate discomfort due to changes in routine but ultimately results in enhanced sleep quality.
Mechanism of Action

The mechanism of action for CBT-I revolves around modifying maladaptive thoughts and behaviors associated with insomnia. This process typically involves several steps:

  1. Assessment: Understanding the patient's specific sleep issues through diaries or questionnaires.
  2. Cognitive Interventions: Challenging unhelpful beliefs about sleep (e.g., "I must get 8 hours of sleep").
  3. Behavioral Techniques: Implementing strategies like stimulus control (associating the bed with sleep) and sleep restriction (limiting time in bed) to promote better sleep hygiene.

Data from clinical trials suggest that these interventions can lead to significant improvements in various sleep parameters over time .

Physical and Chemical Properties Analysis

In the context of psychological interventions like CBT-I:

Physical Properties

  • Format: Delivered through individual therapy sessions, group therapy, or digital platforms.
  • Duration: Typically spans several weeks with multiple sessions.

Chemical Properties

Applications

CBT-I has numerous applications within clinical psychology:

  • Chronic Insomnia Treatment: Proven effective for adults suffering from chronic insomnia.
  • Comorbid Conditions: Beneficial for individuals with insomnia related to anxiety or depression.
  • Digital Platforms: Increasingly delivered via mobile applications or online programs to enhance accessibility.

Research indicates that CBT-I can lead to sustained improvements in sleep quality without the risks associated with pharmacological treatments .

Molecular Mechanisms of Action

Receptor Binding Dynamics and Allosteric Modulation

CBT-1 is a bisbenzylisoquinoline alkaloid that functions as a potent multidrug resistance (MDR) modulator by targeting P-glycoprotein (Pgp/ABCB1), an ATP-binding cassette (ABC) transporter overexpressed in drug-resistant tumors. It binds reversibly to the transmembrane domains of Pgp, inhibiting efflux activity through competitive and non-competitive mechanisms. Binding kinetics studies reveal a high association rate (kon = 4.2 × 104 M−1s−1) and slow dissociation (koff = 1.8 × 10−3 s−1), enabling sustained inhibition [1] [3].

CBT-1 also exhibits allosteric modulation of G-protein-coupled receptors (GPCRs). Computational studies identify a Cholesterol Consensus Motif (CCM) in the CB1 receptor’s transmembrane helices, where CBT-1 binds competitively with cholesterol. This interaction stabilizes a conformational state that reduces orthosteric ligand affinity while promoting β-arrestin recruitment over G-protein coupling [9]. Mutagenesis studies confirm that residues C1.55, H2.41, and F4.46 in this motif are critical for CBT-1 binding, as their substitution abolishes modulation [9].

Table 1: Binding Kinetics of CBT-1 with Key Targets

Targetkon (M−1s−1)koff (s−1)Allosteric Effect
Pgp (ABCB1)4.2 × 1041.8 × 10−3Inhibits chemotherapeutic efflux
CB1 GPCR2.7 × 1043.5 × 10−3Biases signaling toward β-arrestin pathways

Signal Transduction Pathways in Neurological Systems

In neurological contexts, CBT-1 modulates ion channels and second messengers via GPCR regulation. It activates large-conductance calcium-dependent potassium (BKCa) channels in neuronal cell lines, inducing transient outward currents (reversal potential: −84 mV). This requires Gi/o protein-mediated inhibition of adenylyl cyclase and subsequent MAP kinase activation, which mobilizes intracellular calcium stores [8]. Thapsigargin inhibition experiments confirm sarcoplasmic reticulum Ca2+ release as the mechanism underlying BKCa activation [8].

CBT-1 further alters neuronal excitability by suppressing Pgp-mediated efflux in the blood-brain barrier. Pharmacodynamic studies using 99mTc-sestamibi imaging show a 71.9% median increase in tracer retention in the liver (normalized to heart AUC(0–3)) after CBT-1 dosing, indicating Pgp blockade [3]. In peripheral blood mononuclear cells (PBMCs), CBT-1 reduces rhodamine efflux by 51%–100% (p < 0.0001), confirming target engagement [3].

Table 2: Functional Outcomes of CBT-1-Mediated Signal Transduction

SystemKey PathwayFunctional OutcomeExperimental Evidence
Neuronal cellsGi/o → MAPK → BKCaHyperpolarization, reduced excitabilityIberiotoxin blocks outward currents
Blood-brain barrierPgp inhibitionIncreased chemotherapeutic accumulation99mTc-sestamibi AUC increase
PBMCsPgp antagonismRhodamine efflux inhibitionFlow cytometry quantification

Comparative Analysis with Endogenous Ligands

CBT-1’s activity diverges significantly from endogenous ligands like anandamide (AEA) and cholesterol:

  • Structural Specificity: Unlike AEA, which binds CB1’s orthosteric site, CBT-1 occupies an allosteric CCM pocket. This explains its inability to displace orthosteric ligands like rimonabant while modulating their affinity [9].
  • Functional Selectivity: Cholesterol enriches CB1 localization in axonal membranes, facilitating endocannabinoid signaling. Conversely, CBT-1 sequesters CB1 in somatic regions, altering spatial dynamics of receptor activation [9].
  • Pgp Interactions: Endogenous steroids (e.g., cortisol) are Pgp substrates, whereas CBT-1 acts as a pure antagonist, inhibiting efflux without transport [1] [3].

Table 3: CBT-1 vs. Endogenous Ligands

LigandPrimary TargetBinding SiteFunctional Consequence
CBT-1Pgp / CB1Allosteric CCMPgp inhibition; CB1 somatic retention
AnandamideCB1OrthostericPartial agonism; Gi/o coupling
CholesterolCB1 / PgpCCM / TransmembraneAxonal trafficking; Pgp substrate

Properties

Product Name

CBT-1

Synonyms

CBT1;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.